molecular formula C10H13N3O2 B13201886 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13201886
M. Wt: 207.23 g/mol
InChI Key: ZFRDQCZVAMJUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a pyrimidine ring substituted with a hydroxypiperidine and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with hydroxypiperidine under controlled conditions. One common method includes the condensation of 2-methyl-6-(substituted-amino)pyrimidin-4(3H)-one with 2,4,6-trichloropyrimidine-5-carbaldehyde in refluxing acetic acid . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxypiperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is unique due to its specific combination of a hydroxypiperidine and an aldehyde group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-3-1-2-9(15)6-13/h4-5,7,9,15H,1-3,6H2

InChI Key

ZFRDQCZVAMJUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.